2-(3-Bromo-4-cyanophenoxy)acetic acid
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Overview
Description
2-(3-Bromo-4-cyanophenoxy)acetic acid is a chemical compound with the CAS Number: 1702857-75-7 . It has a molecular weight of 256.06 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C9H6BrNO3. The InChI code for the compound is 1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 256.06 .Scientific Research Applications
Analytical Techniques and Environmental Chemistry
- Characterization of Bacterial Metabolites : Fujita et al. (2001) described a method combining chemical derivatization and degradation techniques with mass spectrometry for characterizing bacterial metabolites, including those related to brominated phenolic compounds. This approach can be applied to environmental monitoring and understanding the biodegradation pathways of synthetic compounds like "2-(3-Bromo-4-cyanophenoxy)acetic acid" (Fujita, Campbell, Mong, & Reinhard, 2001).
Material Science and Organic Synthesis
Polybenzoxazine Precursors : Trejo-Machin et al. (2017) explored the use of phloretic acid as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, a method that could potentially be adapted for derivatives of "this compound" for creating novel polymeric materials with desirable thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Natural Product Synthesis and Modification : Research into the bromination of phenolic compounds, as discussed by Böhmer et al. (1983), provides insight into the synthetic routes that can be applied to modify compounds like "this compound" for the development of new pharmaceuticals or organic materials (Böhmer, Stotz, Beismann, & Niemann, 1983).
Environmental Applications
- Phenoxyalkanoic Acid Herbicides : A review by Paszko et al. (2016) on the adsorption and degradation of phenoxyalkanoic acid herbicides in soils touches on the environmental fate of similar compounds. This research is relevant for understanding how derivatives of "this compound" might behave in agricultural settings, potentially affecting groundwater contamination risks (Paszko, Muszyński, Materska, Bojanowska, Kostecka, & Jackowska, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in various chemical reactions, suggesting that this compound may interact with a variety of biological targets .
Mode of Action
The bromo group is a good leaving group, which could facilitate nucleophilic substitution reactions. The cyano group, being a polar group, could engage in various interactions with biological targets .
Biochemical Pathways
Compounds with similar structures have been involved in various chemical reactions, suggesting that this compound may affect a range of biochemical pathways .
Properties
IUPAC Name |
2-(3-bromo-4-cyanophenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-8-3-7(14-5-9(12)13)2-1-6(8)4-11/h1-3H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACUVBBPVMJMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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